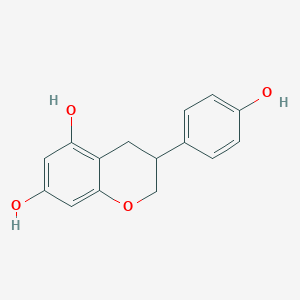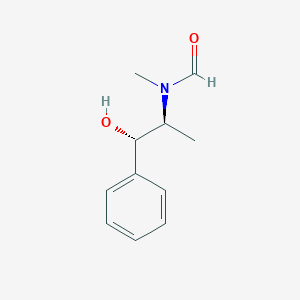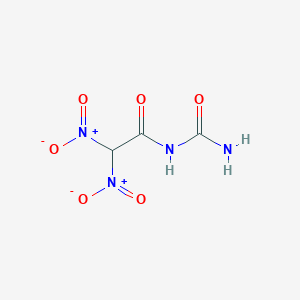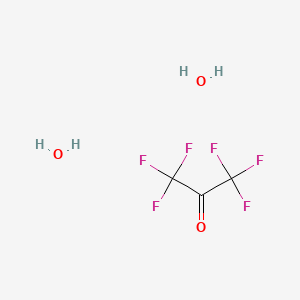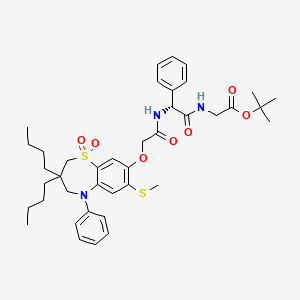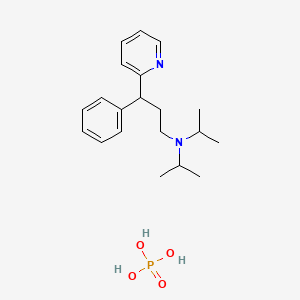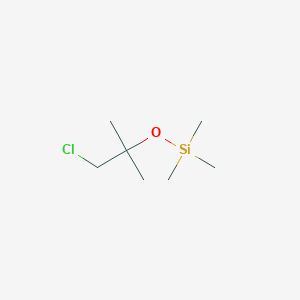
((1-Chloro-2-methylpropan-2-yl)oxy)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1-Chloro-2-methylpropan-2-yl)oxy)trimethylsilane is an organosilicon compound with the molecular formula C7H17ClOSi and a molecular weight of 180.75 g/mol . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((1-Chloro-2-methylpropan-2-yl)oxy)trimethylsilane typically involves the reaction of 2-chloro-2-methylpropane with trimethylsilanol under specific conditions . The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
((1-Chloro-2-methylpropan-2-yl)oxy)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide, and the reactions are typically carried out in polar solvents like ethanol or methanol.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkoxysilanes, while oxidation reactions can produce silanols .
Aplicaciones Científicas De Investigación
((1-Chloro-2-methylpropan-2-yl)oxy)trimethylsilane has several applications in scientific research:
Mecanismo De Acción
The mechanism by which ((1-Chloro-2-methylpropan-2-yl)oxy)trimethylsilane exerts its effects involves the formation of reactive intermediates, such as carbocations or silanols, which then participate in further chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-methylpropane: A related compound with similar reactivity but lacks the trimethylsilane group.
Trimethylsilanol: Another related compound that contains the silanol group but lacks the chloroalkyl group.
Uniqueness
((1-Chloro-2-methylpropan-2-yl)oxy)trimethylsilane is unique due to the presence of both the chloroalkyl and trimethylsilane groups, which confer distinct reactivity and versatility in chemical reactions .
Propiedades
Fórmula molecular |
C7H17ClOSi |
|---|---|
Peso molecular |
180.75 g/mol |
Nombre IUPAC |
(1-chloro-2-methylpropan-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C7H17ClOSi/c1-7(2,6-8)9-10(3,4)5/h6H2,1-5H3 |
Clave InChI |
XAQMYGFHWPXCEG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCl)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


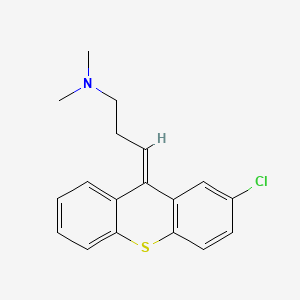
![1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene](/img/structure/B13421219.png)
![1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13421221.png)
